molecular formula C15H20O3 B1325821 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid CAS No. 951893-49-5

3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

Cat. No. B1325821
M. Wt: 248.32 g/mol
InChI Key: SCSZQJKJOARIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid is a chemical compound with the molecular formula C15H20O3 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid consists of 15 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 248.32 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid include a molecular weight of 248.32 g/mol. The compound has a topological polar surface area of 54.4 Ų .

Scientific Research Applications

  • Polymer Chemistry : A study by Dalil et al. (2000) discusses the synthesis of soluble polystyrenes functionalized by tri-n-butyltin carboxylates, which involves the use of ω-(para styryl)alkanoic acids. This research contributes to the development of new materials in polymer chemistry (Dalil et al., 2000).

  • Inorganic Chemistry and Spectroelectrochemistry : Kowalski et al. (2009) synthesized complexes involving 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid for IR-detectable metal–carbonyl tracers. This study contributes to the understanding of metal–ligand interactions and their applications (Kowalski et al., 2009).

  • Liquid Crystal Chemistry : Research by Marcos et al. (2008) on ionic liquid crystal dendrimers and hyperbranched polymers, involving 5-(4-cyanophenylazophenyloxy)pentanoic acid, highlights the potential of these materials in the field of liquid crystals (Marcos et al., 2008).

  • Organic Synthesis and Structural Analysis : The work of Mamat et al. (2008) on the crystal structure of related pentanoic acid esters contributes to the field of organic synthesis and structural analysis (Mamat et al., 2008).

  • Organic Chemistry and Catalysis : Natekar and Samant (2010) studied the Friedel–Crafts Reaction involving 2-methyl-4-phenylpentanedioic acid, providing insights into catalysis and synthetic methods in organic chemistry (Natekar & Samant, 2010).

  • Electrochemical Properties and Energy Storage : Kowsari et al. (2018) explored the electrochemical properties and pseudocapacitance performance of conductive polymer films using N‑benzoyl derivatives of isoleucine, including 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid. This research is significant in the development of energy storage materials (Kowsari et al., 2018).

  • Biomass Conversion and Biofuel Production : Amarasekara et al. (2015) studied the NaOH catalyzed condensation reactions between levulinic acid and biomass-derived furan-aldehydes. This research contributes to the understanding of biofuel production from biomass (Amarasekara et al., 2015).

  • Pharmaceutical Chemistry and Synthesis of Biotin : Zav’yalov et al. (2006) reported on the regioselective chlorination of 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester, a method relevant to the synthesis of biotin, an important vitamin (Zav’yalov et al., 2006).

properties

IUPAC Name

3-methyl-5-oxo-5-(4-propylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-4-12-5-7-13(8-6-12)14(16)9-11(2)10-15(17)18/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSZQJKJOARIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259822
Record name β-Methyl-δ-oxo-4-propylbenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

CAS RN

951893-49-5
Record name β-Methyl-δ-oxo-4-propylbenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-δ-oxo-4-propylbenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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